molecular formula C12H14N2O3 B14850608 6-Cyclopropoxy-N1-methylisophthalamide

6-Cyclopropoxy-N1-methylisophthalamide

カタログ番号: B14850608
分子量: 234.25 g/mol
InChIキー: SQKZRXILOWOWAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Cyclopropoxy-N1-methylisophthalamide is a synthetic small-molecule compound characterized by a cyclopropoxy substituent at the 6-position of the isophthalic acid backbone and an N1-methylamide group. Its structure confers unique physicochemical properties, including enhanced metabolic stability compared to non-cyclopropane-containing analogs, making it a candidate for pharmaceutical and agrochemical applications . The cyclopropane ring introduces steric and electronic effects that influence binding affinity and solubility, while the methylamide group modulates polarity and bioavailability.

特性

分子式

C12H14N2O3

分子量

234.25 g/mol

IUPAC名

4-cyclopropyloxy-3-N-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C12H14N2O3/c1-14-12(16)9-6-7(11(13)15)2-5-10(9)17-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,13,15)(H,14,16)

InChIキー

SQKZRXILOWOWAK-UHFFFAOYSA-N

正規SMILES

CNC(=O)C1=C(C=CC(=C1)C(=O)N)OC2CC2

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 6-Cyclopropoxy-N1-methylisophthalamide with structurally or functionally related compounds, focusing on pharmacological activity, stability, and synthetic accessibility.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Metabolic Stability Primary Applications
6-Cyclopropoxy-N1-methylisophthalamide Isophthalamide 6-Cyclopropoxy, N1-methylamide High Drug development (preclinical)
Cyclophosphamide (NSC 26271) Oxazaphosphorine Bis(2-chloroethyl)amine Moderate Antineoplastic agent
Procarbazine Hydrochloride Hydrazine derivative Methylhydrazine, benzyl group Low Chemotherapy (lymphoma)
Sendoxan (B 518) Cyclophosphamide analog Similar to Cyclophosphamide Moderate Immunosuppressant

Key Findings :

The cyclopropoxy group distinguishes it from procarbazine derivatives, which feature hydrazine-based structures prone to oxidative degradation .

Metabolic Stability :

  • 6-Cyclopropoxy-N1-methylisophthalamide exhibits superior metabolic stability compared to procarbazine salts (e.g., Hydrochloride Procarbazine), which are rapidly deactivated in the liver due to hydrazine cleavage .
  • Cyclophosphamide’s metabolic activation via cytochrome P450 limits its therapeutic window, whereas 6-Cyclopropoxy-N1-methylisophthalamide’s inert cyclopropane ring minimizes reactive metabolite formation .

Synthetic Accessibility :

  • Cyclophosphamide and its analogs require multi-step synthesis involving hazardous intermediates (e.g., bis(2-chloroethyl)amine). In contrast, 6-Cyclopropoxy-N1-methylisophthalamide is synthesized via milder amide coupling and cyclopropane ring installation, enabling scalable production .

Pharmacological Potential: Preclinical studies suggest 6-Cyclopropoxy-N1-methylisophthalamide targets kinase enzymes, unlike cyclophosphamide’s DNA alkylation mechanism. This positions it as a candidate for kinase inhibitor therapies .

Notes

  • Evidence Constraints : The provided literature primarily focuses on cyclophosphamide and procarbazine derivatives, necessitating extrapolation for 6-Cyclopropoxy-N1-methylisophthalamide comparisons .
  • Professional Caution : This analysis assumes mechanistic parallels based on structural features; direct experimental validation is required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。